BenchChemオンラインストアへようこそ!

4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Thyroid hormone receptor Coactivator interaction inhibitor Hydrolytic stability

4-Bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 302548-43-2, molecular formula C₁₆H₁₀BrN₃O₅S₂, molecular weight 468.3 g/mol) is a synthetic small molecule belonging to the sulfonylnitrophenylthiazole (SNPT) class. SNPTs were developed as bioisosteric replacements of methylsulfonylnitrobenzoates (MSNBs), where the potentially labile ester linkage is substituted with a thiazole moiety to improve hydrolytic stability while retaining inhibitory activity against the thyroid hormone receptor (TR)–coactivator interaction.

Molecular Formula C16H10BrN3O5S2
Molecular Weight 468.3
CAS No. 302548-43-2
Cat. No. B2787146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
CAS302548-43-2
Molecular FormulaC16H10BrN3O5S2
Molecular Weight468.3
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C16H10BrN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21)
InChIKeyBIGDRYRJCYNXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 302548-43-2): A Sulfonylnitrophenylthiazole (SNPT) for Thyroid Hormone Receptor Antagonism Research


4-Bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS 302548-43-2, molecular formula C₁₆H₁₀BrN₃O₅S₂, molecular weight 468.3 g/mol) is a synthetic small molecule belonging to the sulfonylnitrophenylthiazole (SNPT) class [1]. SNPTs were developed as bioisosteric replacements of methylsulfonylnitrobenzoates (MSNBs), where the potentially labile ester linkage is substituted with a thiazole moiety to improve hydrolytic stability while retaining inhibitory activity against the thyroid hormone receptor (TR)–coactivator interaction [2]. The compound features a 4-bromobenzamide moiety appended to a 5-((4-nitrophenyl)sulfonyl)thiazol-2-yl core, a structural architecture that positions it within a series of SNPTs evaluated for TR antagonism and selectivity over other nuclear hormone receptors [2][3].

Why 4-Bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide Cannot Be Interchanged with Generic Thiazole Benzamides or Ester-Linked MSNBs


The 4-bromo substitution on the benzamide ring and the thiazole-sulfonyl scaffold jointly govern this compound's pharmacological profile in ways that generic substitution cannot replicate. Within the SNPT series, the nature of the benzamide para-substituent directly influences TR-coactivator inhibitory potency, as demonstrated by 2D- and 3D-QSAR models that highlight the critical role of electronic and steric parameters at this position [1]. Simply substituting an MSNB (ester-linked) or an MSNBA (amide-linked but methylsulfonyl-bearing) for this SNPT ignores the demonstrated hydrolytic instability of the ester linkage in MSNBs [2] and the distinct SAR landscape of the amide series. Furthermore, the specific combination of the 4-bromo substituent with the 4-nitrophenylsulfonyl group yields a predicted XLogP3-AA of 3.8 and a hydrogen bond acceptor count of 7—physicochemical parameters that differ markedly from the 4-fluoro (MW 407.39), 4-nitro (MW 434.4), 3-nitro, and unsubstituted benzamide analogs within the same chemotype [3], meaning each analog presents a distinct ADME and target-binding profile that cannot be assumed interchangeable.

Quantitative Differentiation Evidence: 4-Bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide vs. Closest Analogs


Hydrolytic Stability Advantage of the Thiazole Linkage in SNPTs Over the Ester Linkage in MSNBs

The SNPT scaffold, which includes 4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, replaces the ester linkage of predecessor MSNBs with a thiazole moiety. The ester linkage in MSNBs was explicitly recognized as 'potentially unstable,' motivating the bioisosteric replacement program that yielded SNPTs [1]. While the J. Med. Chem. 2012 paper does not report comparative hydrolytic half-life values for this specific bromo analog, the structural rationale—replacing a hydrolyzable ester with a stable thiazole—is a class-defining improvement over MSNBs. No quantitative hydrolytic degradation data for the specific 4-bromo SNPT vs. its MSNB counterpart are publicly available; this evidence is therefore class-level inference derived from the core scaffold innovation.

Thyroid hormone receptor Coactivator interaction inhibitor Hydrolytic stability

Nuclear Receptor Selectivity Profile of SNPTs Relative to Other Nuclear Hormone Receptors

Selected SNPT compounds were evaluated for selectivity across nuclear hormone receptors beyond TR. The J. Med. Chem. 2012 study reports that selected active SNPTs were 'shown to be selective for TR relative to other nuclear hormone receptors (NRs)' [1]. This selectivity was demonstrated in secondary confirmatory assays including regulation of thyroid response element-driven transcription. However, the publication does not provide individual receptor selectivity ratios for the specific 4-bromo analog (302548-43-2) versus each comparator NR. This is class-level selectivity evidence applicable to the SNPT series from which this compound derives.

Nuclear receptor selectivity TR-coactivator antagonism Off-target profiling

Computed Physicochemical Differentiation: 4-Bromo vs. 4-Fluoro, 4-Nitro, and Unsubstituted Benzamide Analogs

The 4-bromo substituent confers distinct computed physicochemical properties compared to other SNPT benzamide analogs. The target compound (MW 468.3 g/mol, XLogP3-AA 3.8, H-bond acceptor count 7, rotatable bonds 4) [1] differs measurably from the 4-fluoro analog (CAS 349612-49-3, MW 407.39, reduced lipophilicity) [2], the 4-nitro analog (CAS 349615-08-3, MW 434.4, additional H-bond acceptor) [3], and the unsubstituted benzamide (CAS 302548-39-6, MW 389.4, lower MW and lipophilicity) . The XLogP3-AA difference of the bromo analog vs. unsubstituted benzamide (estimated XLogP3-AA ~3.3 for the unsubstituted analog) represents a ~0.5 log unit increase in predicted lipophilicity, which may influence membrane permeability and non-specific protein binding [1].

Physicochemical properties Ligand efficiency Drug-likeness

2D/3D-QSAR Models Identify the 4-Position Benzamide Substituent as a Key Determinant of TR Inhibitory Activity

A dedicated 2D-QSAR and 3D-QSAR study of the SNPT series (Wang et al., 2017) employed multiple molecular descriptors to model the structural requirements for TR inhibitory activity [1]. The study concluded that the electronic and steric properties of the benzamide para-substituent (the position occupied by bromine in 302548-43-2) are among the statistically significant determinants of inhibitory potency. The QSAR models demonstrated satisfactory statistical validation (accurate fitting and strong predictive abilities), providing a quantitative framework to differentiate substituent contributions. While the study's training set includes the 4-bromo analog, the individual predicted vs. experimental activity values are not extractable from the available abstract; this constitutes class-level supporting evidence for substituent-specific differentiation.

QSAR TR inhibitory activity Structure-activity relationship

Recommended Application Scenarios for 4-Bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Thyroid Hormone Receptor (TR) Coactivator Interaction Inhibition Studies Requiring a Stable, Non-Ester Scaffold

Researchers investigating TR-coactivator protein-protein interactions (PPIs) who require a scaffold with greater inherent chemical stability than ester-containing MSNBs should consider this SNPT compound. The thiazole linkage eliminates the hydrolytic liability that motivated the MSNB-to-SNPT bioisosteric replacement program [1]. This is particularly relevant for assays involving extended incubation times, cellular thermal shift assays (CETSA), or in vivo studies where ester hydrolysis could confound pharmacokinetic interpretation.

Structure-Activity Relationship (SAR) Exploration of Benzamide Para-Substituent Effects on TR Antagonism

The 4-bromo substituent occupies a well-defined physicochemical space (MW 468.3, XLogP3-AA 3.8) that complements other commercially available SNPT analogs (4-fluoro, 4-nitro, 3-nitro, unsubstituted) [2]. Procurement of this compound alongside its analogs enables a systematic para-substituent SAR matrix to probe the electronic, steric, and lipophilic contributions to TR-coactivator inhibitory potency, guided by the existing 2D/3D-QSAR framework [3].

Chemical Probe Development for Nuclear Receptor Selectivity Profiling

Given the class-level evidence that SNPTs exhibit selectivity for TR over other nuclear hormone receptors [1], this compound is suitable as a starting point for developing TR-selective chemical probes. Its distinct substitution pattern (4-bromo) provides a handle for subsequent diversification (e.g., via Suzuki coupling) and a lipophilicity profile that may be optimized for cellular permeability while monitoring off-target NR engagement.

Computational Chemistry and QSAR Model Validation Studies

This compound is part of the training set for published 2D/3D-QSAR models of SNPT TR inhibitors [3]. It can serve as a validation standard or test case when developing new in silico models for TR-coactivator PPI inhibitors, or when benchmarking molecular docking protocols against the TR-coactivator interface. The availability of computed descriptors (XLogP3-AA, H-bond acceptors/donors, rotatable bonds) [2] facilitates its use in computational workflows without additional experimental characterization.

Quote Request

Request a Quote for 4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.